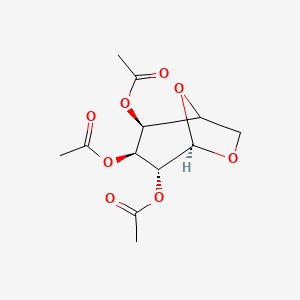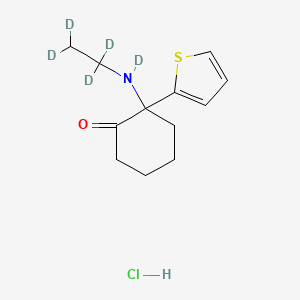
Tiletamine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiletamine-d5 Hydrochloride is a deuterated form of Tiletamine Hydrochloride, a dissociative anesthetic agent. It is chemically similar to ketamine and is classified as an NMDA receptor antagonist. This compound is primarily used in veterinary medicine for its anesthetic and sedative properties .
Mechanism of Action
Target of Action
Tiletamine-d5 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . This compound interacts with its targets (NMDA receptors) by inhibiting their action, leading to anesthetic effects .
Biochemical Pathways
As an nmda receptor antagonist, it is known to inhibit the action of the nmda receptors, thereby affecting the associated biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptors, leading to anesthetic effects . This inhibition can lead to a reduction in neuronal excitability and synaptic transmission, contributing to its anesthetic and analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a zoo environment, it was found that this compound induced anesthesia faster than ketamine when combined with dexmedetomidine . These animals experienced problems such as paddling, prolonged recovery, and ataxia
Biochemical Analysis
Biochemical Properties
Tiletamine-d5 Hydrochloride is a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It interacts with NMDA receptors, exerting its effects by inhibiting these receptors . The nature of these interactions is non-competitive, meaning that this compound binds to a site on the NMDA receptor that is distinct from the normal neurotransmitter binding site, leading to receptor inhibition .
Cellular Effects
This compound influences cell function primarily through its action on NMDA receptors. By inhibiting these receptors, it can impact various cellular processes. For instance, NMDA receptors play a crucial role in cell signaling pathways, particularly those involved in synaptic plasticity and memory function . Therefore, the inhibition of these receptors by this compound can potentially impact these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMDA receptors. As a non-competitive antagonist, it binds to a site on the receptor that is different from the normal neurotransmitter binding site . This binding leads to a change in the receptor’s conformation, preventing the normal activation of the receptor and thus inhibiting its function .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound, like other NMDA receptor antagonists, can be rapid and may last for an extended period .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, an initial intramuscular dosage of 3 to 4.5 mg/lb is recommended for diagnostic purposes in healthy dogs . Higher dosages can lead to more pronounced effects, and excessive dosages can potentially lead to toxic or adverse effects .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiletamine-d5 Hydrochloride involves the deuteration of TiletamineThis can be achieved through various deuteration techniques, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tiletamine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Tiletamine-d5 Hydrochloride is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Comparison with Similar Compounds
Ketamine: Another NMDA receptor antagonist with similar anesthetic properties.
Phencyclidine: A dissociative anesthetic with a similar mechanism of action but higher potency.
Methoxetamine: A synthetic derivative of ketamine with similar effects but different pharmacokinetics
Uniqueness: Tiletamine-d5 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its use in veterinary medicine as an anesthetic agent also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-FWRSOEPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
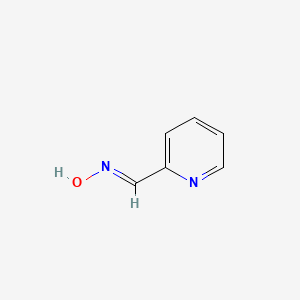

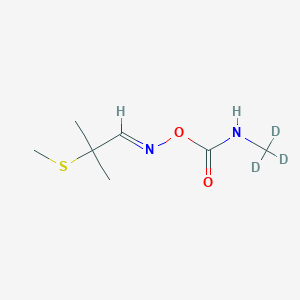
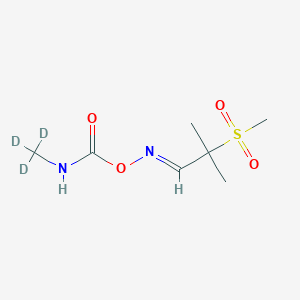
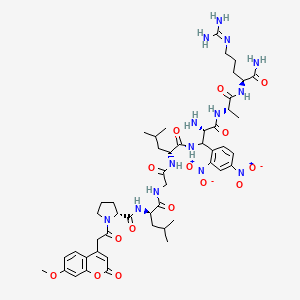

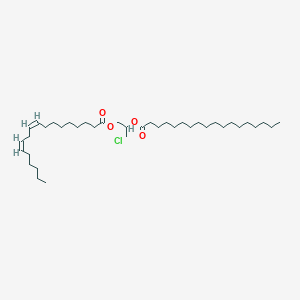
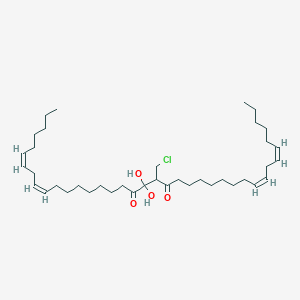
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
